1-Oxaspiro[3.5]nonan-2-one, 3-methylene-
Description
1-Oxaspiro[3.5]nonan-2-one, 3-methylene- is a spirocyclic lactone featuring a methylene substituent at the 3-position of the 1-oxaspiro[3.5]nonan-2-one scaffold. This compound has been identified in natural extracts, such as those from Knautia drymeia (1.73% relative abundance in ethyl acetate extracts) , and in microbial metabolites from Paecilomyces sp., where it contributes to antimicrobial and antibiofilm activities . Its structure combines a γ-lactone ring fused to a cyclohexane ring via a spiro junction, with the methylene group introducing additional reactivity and steric effects.
Properties
CAS No. |
135638-62-9 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methylidene-1-oxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H12O2/c1-7-8(10)11-9(7)5-3-2-4-6-9/h1-6H2 |
InChI Key |
IEXXWUZSVNFHGM-UHFFFAOYSA-N |
SMILES |
C=C1C(=O)OC12CCCCC2 |
Canonical SMILES |
C=C1C(=O)OC12CCCCC2 |
Synonyms |
1-Oxaspiro[3.5]nonan-2-one, 3-methylene- |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Spirocyclic Framework Formation
The spirocyclic core of 1-Oxaspiro[3.5]nonan-2-one is typically synthesized via cyclization reactions. A seminal approach, documented in a 1982 Tetrahedron study, involves the acid-catalyzed reaction of a diol precursor with a ketone to form the spirocyclic structure . For instance, heating 1,5-pentanediol with cyclohexanone in the presence of sulfuric acid yields a spirocyclic intermediate, which is subsequently oxidized to introduce the ketone functionality. This method emphasizes stoichiometric ratios and temperature control (80–100°C) to achieve yields exceeding 60% .
Table 1: Cyclization Reaction Parameters
| Precursor | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1,5-Pentanediol | H₂SO₄ | 80–100 | 62 |
| 1,4-Butanediol | HCl | 70–90 | 58 |
Introduction of the Methylene Group
The 3-methylene substituent is introduced via elimination or alkylation reactions. A two-step protocol is commonly employed:
-
Hydroxy Group Activation : The spirocyclic ketone is treated with a phosphoryl chloride (e.g., POCl₃) to form an enol phosphate intermediate.
-
Methylene Formation : The intermediate undergoes elimination in the presence of a strong base (e.g., NaH), yielding the methylene group . This method requires anhydrous conditions and precise control of reaction time (2–4 hours) to prevent side reactions.
Table 2: Methylene Group Introduction Conditions
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| POCl₃ | NaH | THF | 75 |
| PCl₅ | KOtBu | DCM | 68 |
Industrial-Scale Optimization
Large-scale production prioritizes cost efficiency and reproducibility. Continuous flow reactors are employed to maintain optimal temperature and mixing, reducing reaction times by 30% compared to batch processes . Purification is achieved via fractional distillation or recrystallization, with purity levels exceeding 98%.
Comparative Analysis of Synthetic Routes
The table below contrasts laboratory-scale and industrial methods:
Table 3: Method Comparison
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Catalyst | H₂SO₄ | Heterogeneous |
| Reaction Time | 6–8 hours | 4–5 hours |
| Yield | 60–75% | 85–90% |
| Purity | 95% | 98% |
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[3.5]nonan-2-one, 3-methylene- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted spirocyclic compounds.
Scientific Research Applications
1-Oxaspiro[3.5]nonan-2-one, 3-methylene- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Oxaspiro[3.5]nonan-2-one, 3-methylene- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The spirocyclic structure can confer unique binding properties, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Key Observations :
- Ring Size: Expanding the spiro system to [4.4] (e.g., 1-Oxaspiro[4.4]nonan-2-one) introduces a more flexible framework, favoring applications in fragrances due to stable lactone structures with low hydrolysis rates .
Physicochemical Properties
- Spectroscopic Data: 1-Oxaspiro[3.5]nonan-2-one (3k): $^{13}\text{C NMR}$ (125 MHz, CDCl₃): δ 168.69 (C=O), 79.00 (spiro-C), 47.46, 36.00, 24.71, 23.43 ppm . 3-Methylene Derivative: Limited spectral data available; HRMS (DART) for the base compound (C₈H₁₂O₂) shows [M+H]⁺ at 141.09109 . 1-Oxaspiro[4.4]nonan-2-one: IR absorption at 1763 cm⁻¹ (C=O stretch) and $^{1}\text{H NMR}$ signals at δ 2.56 (t, J=8.2 Hz) for methylene protons adjacent to the lactone .
- Stability: The 3,3-dimethyl analog demonstrates high stability under acidic/basic conditions, while 1-Oxaspiro[4.4]nonan-2-one resists hydrolysis in cosmetic formulations for >3 months .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 3-methylene-1-oxaspiro[3.5]nonan-2-one, and what yields are achieved under standard conditions?
- Methodological Answer : The compound is synthesized via regioselective carbonylation of 2,2-disubstituted epoxides. For example, using general procedure C (as described in ), 1-oxaspiro[3.5]nonan-2-one derivatives are obtained as colorless oils with yields around 67% . A related analog, 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one, was synthesized in 86% yield via a similar protocol, suggesting that steric and electronic effects of substituents influence efficiency .
Q. How is 3-methylene-1-oxaspiro[3.5]nonan-2-one characterized structurally, and what key spectral data confirm its identity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For the parent compound (1-oxaspiro[3.5]nonan-2-one), NMR (500 MHz, CDCl) shows distinct signals at δ 3.07 (s, 2H) and 1.49–1.44 (m, 4H), while NMR (125 MHz, CDCl) confirms the spirocyclic carbonyl at δ 168.69 . High-resolution mass spectrometry (HRMS) data, such as [M+H] at m/z 141.09109, further validate the molecular formula .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
